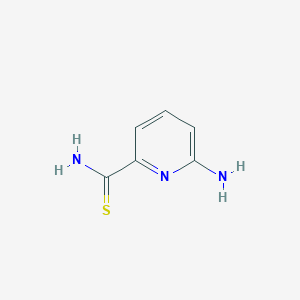

6-Aminopyridine-2-carbothioamide

描述

Structure

3D Structure

属性

IUPAC Name |

6-aminopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFAJJVOTQJFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734792 | |

| Record name | 6-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342900-31-5 | |

| Record name | 6-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 6 Aminopyridine 2 Carbothioamide and Analogues

Precursor Synthesis Routes to Pyridine (B92270) Carbothioamides

The synthesis of pyridine carbothioamides often commences with readily available pyridine derivatives, which are then functionalized to introduce the carbothioamide moiety. This section details the common precursor routes leading to the target compounds.

Aminopyridines serve as crucial starting materials for the synthesis of pyridine carbothioamides. The amino group can direct further functionalization and is often a key feature of the final target molecule.

The use of 2,6-diaminopyridine (B39239) as a precursor offers a direct route to 6-aminopyridine-2-carbothioamide. One potential, though not explicitly documented, synthetic transformation would involve the selective conversion of one of the amino groups into a nitrile, followed by thionation. A more common approach for creating similar structures involves the derivatization of pyridine dicarboxylic acids. For instance, pyridine-2,6-dicarboxylic acid can be converted to the corresponding dicarboxamide, which can then be further modified. nih.govnih.govnih.govresearchgate.net

A plausible, though less direct, route starting from a related diamine involves the Sandmeyer reaction. For example, one of the amino groups in 2,6-diaminopyridine could be diazotized and subsequently converted to a nitrile group. This nitrile can then be treated with a source of hydrogen sulfide (B99878), such as sodium hydrosulfide (B80085) or Lawesson's reagent, to yield the desired carbothioamide. The conditions for such a transformation would need to be carefully controlled to avoid side reactions.

Another approach involves the use of high-pressure tube reactions to synthesize 2,6-diaminopyridine derivatives. georgiasouthern.edu These methods, while effective for producing the diamine core, would still require subsequent steps to introduce the carbothioamide functionality.

| Starting Material | Reagents | Product | Notes |

| 2,6-Pyridinedicarbonyl dichloride | L-alanine methyl ester hydrochloride, Hydrazine hydrate | Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | A multi-step synthesis to create complex pyridine dicarboxamide derivatives. nih.govnih.govresearchgate.net |

| 2,6-Dibromopyridine | Alkylamines | 2,6-Dialkylaminopyridines | Synthesized using a pressure tube method with high heat and pressure. georgiasouthern.edu |

Starting from the more readily available 2-aminopyridine (B139424), the synthesis of this compound requires the introduction of the amino group at the 6-position and the conversion of a suitable functional group at the 2-position into a carbothioamide. A multi-step synthesis could involve the nitration of 2-aminopyridine, which typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. orgsyn.org Separation of the isomers followed by reduction of the nitro group would be necessary.

A more regioselective approach involves the halogenation of 2-aminopyridine. For example, bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine. orgsyn.org Subsequent nitration can introduce a nitro group at the 3-position, followed by reduction to the corresponding diamine. orgsyn.org

Once a 2-amino-6-substituted pyridine is obtained, the substituent at the 2-position can be converted to a carbothioamide. If the substituent is a carboxylic acid, it can be reacted with thionyl chloride and then an amine source to form an amide, which can subsequently be thionated. ontosight.ai For instance, 6-aminopyridine-2-carboxylic acid can be synthesized from 2-acetylaminopyridine-6-carboxylic acid by hydrolysis. chemicalbook.com

Multicomponent reactions (MCRs) have also been employed for the efficient synthesis of 2-aminopyridine derivatives from simple precursors. nih.govsemanticscholar.org These one-pot reactions can provide rapid access to complex pyridine structures.

| Starting Material | Reagents | Product | Yield |

| Enaminones, Malononitrile, Primary amines | Solvent-free conditions | 2-Amino-3-cyanopyridine (B104079) derivatives | Not specified nih.govsemanticscholar.org |

| 2-Aminopyridine | 1,2-Dibromoethane, Primary/Secondary amines | N-substituted-2-aminopyridines | Not specified nih.gov |

| 2-Amino-6-methylpyridine | Chloroacetic acid | (6-methyl-pyridin-2-ylamino)-acetic acid | Not specified researchgate.net |

An alternative and powerful strategy for the synthesis of pyridine carbothioamides involves the use of thiosemicarbazide (B42300) and its derivatives as key building blocks. This approach often involves condensation reactions to form a thiosemicarbazone intermediate, which can then undergo cyclization or further functionalization.

A common method for the synthesis of thiosemicarbazones, which are precursors to many heterocyclic systems, is the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. chemmethod.comirjmets.comresearchgate.net For the synthesis of this compound analogues, a suitably substituted pyridine-2-carboxaldehyde would be the ideal starting material.

For example, the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has been reported, which involves the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. nih.govdocumentsdelivered.com A similar strategy could be envisioned for the 6-amino isomer, provided that 6-aminopyridine-2-carboxaldehyde is accessible. The general reaction involves mixing the aldehyde and thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. chemmethod.comirjmets.com

| Carbonyl Compound | Thiosemicarbazide Derivative | Product | Reaction Conditions |

| Aromatic aldehydes | Thiosemicarbazide | Aromatic thiosemicarbazones | Ethanol, Glacial acetic acid, Reflux chemmethod.comirjmets.com |

| Pyridine-2-carboxaldehydes | Thiosemicarbazide | Pyridine-2-carboxaldehyde thiosemicarbazones | Not specified nih.gov |

| Furan-2-carbaldehyde derivatives | Thiosemicarbazide | Furan-2-carbaldehyde thiosemicarbazones | Methanol, 1:1 molar ratio researchgate.net |

Thiosemicarbazide itself can be functionalized prior to condensation to introduce desired substituents. This allows for the synthesis of a wide variety of thiosemicarbazone derivatives. The synthesis of N4-functionalized thiosemicarbazones, for instance, starts from bifunctional primary amines which are reacted with thiophosgene (B130339) or carbon disulfide, followed by treatment with hydrazine. nih.gov The resulting functionalized thiosemicarbazide can then be condensed with a carbonyl compound.

Another approach involves the synthesis of bis-thiosemicarbazide derivatives from dicarboxylic acids. For example, pyridine-2,5-dicarboxylic acid can be converted to the corresponding dihydrazide, which then reacts with isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. nih.gov These intermediates can be further cyclized to form bis-1,2,4-triazole derivatives.

The modular nature of thiosemicarbazide chemistry provides a versatile platform for creating a library of pyridine carbothioamide analogues with diverse substitution patterns.

| Starting Material | Reagents | Intermediate/Product | Key Transformation |

| Bifunctional primary amines | Thiophosgene or Carbon disulfide, Hydrazine | N4-functionalized thiosemicarbazides | Formation of the thiosemicarbazide backbone nih.gov |

| Pyridine-2,5-dicarboxylic acid | Ethanol, Hydrazine hydrate, Alkyl/aryl isothiocyanates | 1,4-Disubstituted thiosemicarbazides | Conversion of carboxylic acids to thiosemicarbazides nih.gov |

| 5-Nitrobenzimidazol-2-yl-sulfonyl-acetic acid hydrazide | Aryl isothiocyanates | 1-(5'-nitrobenzimidazole-2'-yl-sulfonyl-acetyl)-4-aryl-thiosemicarbazides | Acyl-thiosemicarbazide formation nih.gov |

Direct Carbothioamide Moiety Formation

Advanced Synthetic Protocols

To overcome the limitations of direct methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic protocols involving one-pot strategies and catalysis have been developed for related pyridine derivatives.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of analogues of this compound, one-pot multicomponent reactions are particularly attractive. For instance, novel pyridine derivatives have been synthesized via one-pot relay synthesis for evaluation as antidiabetic and antiproliferative agents. nih.gov Similarly, a one-pot, three-component Biginelli-like reaction has been employed to produce 2-amino- rsc.orggoogle.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives. researchgate.net

A potential one-pot strategy for this compound could involve the in-situ generation of 6-aminopyridine-2-carbonitrile from a suitable precursor, followed by its immediate conversion to the carbothioamide without isolation of the intermediate. This approach has been successfully used in the synthesis of diversely substituted 2-aminopyrroles. nih.gov

Catalysis provides a powerful tool for the efficient and selective synthesis of complex molecules. Both metal-catalyzed and organocatalytic systems have been explored for the synthesis of pyridine derivatives.

Transition-metal catalysis is a cornerstone of modern organic synthesis. Cobalt-catalyzed synthesis of pyridines from alkynes and nitriles represents a powerful one-step process for preparing 2-substituted pyridines. scispace.com Ruthenium macrocycles bearing pyridine bis(carboxamide) have been synthesized and shown to be active catalysts for hydrosilylation, demonstrating the utility of metal complexes in transformations of pyridine derivatives. rsc.org

For the specific formation of a carbothioamide group, a metal-catalyzed approach could involve the cross-coupling of a 2-halopyridine derivative with a thiourea (B124793) equivalent. While direct examples for this compound are not prevalent, transition-metal-catalyzed aminations of C-H and C=C bonds are well-documented. nih.gov The reaction of FeCl2 with KSCN and 3-cyanopyridine (B1664610) leads to the formation of a complex where the thiocyanate (B1210189) is coordinated to the iron center, suggesting the potential for metal-mediated reactions involving this functional group. nih.gov

Table 2: Examples of Metal-Catalyzed Synthesis of Pyridine Derivatives

| Catalyst | Reactants | Product Type | Reference |

| Cobalt Complex | Alkyne, Nitrile | 2-Substituted Pyridine | scispace.com |

| Ruthenium Macrocycle | Alkyne, Silane | Hydrosilylated Pyridine | rsc.org |

| Iron(II) Chloride | 3-Cyanopyridine, KSCN | Iron-Thiocyanate Complex | nih.gov |

Organocatalysis has emerged as a sustainable and powerful alternative to metal catalysis. Pyridine-based scaffolds themselves can act as organocatalysts in a variety of chemical transformations. dntb.gov.ua Thiourea derivatives, in particular, have been widely used as organocatalysts, activating substrates through hydrogen bonding. A thiourea-catalyzed asymmetric Michael addition of activated methylene (B1212753) compounds to α,β-unsaturated imides has been developed, showcasing the dual activation of the substrate by both intra- and intermolecular hydrogen bonding. acs.org

In the context of this compound synthesis, an organocatalytic approach could involve the use of a chiral thiourea catalyst to facilitate the addition of a sulfur nucleophile to a 2-acylpyridine precursor, potentially allowing for enantioselective synthesis of chiral analogues.

Green Chemistry Approaches in Carbothioamide Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry, driven by increasing concerns over environmental impact and the need for sustainable industrial practices. The synthesis of carbothioamides, or thioamides, traditionally involves methods that can be hazardous, energy-intensive, and generate significant chemical waste. In response, a variety of "green" chemistry approaches have been developed, focusing on the use of safer solvents, alternative energy sources, and more efficient, atom-economical reactions. These methods align with the core principles of green chemistry by minimizing waste, reducing energy consumption, and avoiding the use of toxic substances.

Several innovative strategies have emerged for the greener synthesis of thioamides. These include the use of deep eutectic solvents (DES), water as a reaction medium, microwave irradiation, ultrasound-assisted synthesis (sonochemistry), and solvent-free mechanochemical methods. rsc.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netbeilstein-journals.org

Deep Eutectic Solvents (DES) in Thioamide Synthesis

A significant advancement in green thioamide synthesis is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgrsc.org This approach offers a mild, simple, and highly efficient protocol for synthesizing a wide range of thioamides with good to excellent yields. rsc.org The DES acts as both an environmentally benign, biodegradable solvent and a catalyst, eliminating the need for toxic organic solvents and additional catalysts. rsc.orgrsc.org Reactions are typically carried out by reacting aldehydes or ketones with secondary amines and elemental sulfur. rsc.org A key advantage of this method is the recyclability of the DES, which can be used multiple times without a significant loss of activity, thereby reducing waste and cost. rsc.orgrsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been established as a valuable alternative to conventional heating methods for producing thioamides. organic-chemistry.orgnih.govthieme-connect.com This technique dramatically reduces reaction times, often from several hours or even days to just a few minutes, leading to substantial energy savings. nih.govtandfonline.com Microwave heating has been successfully applied to the three-component Kindler synthesis of thioamides from aldehydes, amines, and elemental sulfur. organic-chemistry.org It has also been shown to effectively accelerate the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov The efficiency and speed of microwave-assisted synthesis make it an attractive, resource-optimized alternative to traditional methods. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Thioamide Synthesis

| Method | Reaction Time | Energy Input | Yield | Reference |

| Microwave-Assisted | Minutes | Low | Comparable to Conventional | nih.gov |

| Conventional Heating | Hours to Days | High | Good to Excellent | nih.gov |

Ultrasound-Assisted Synthesis (Sonochemistry)

The application of ultrasonic irradiation is another energy-efficient method that promotes the synthesis of thioamides. researchgate.netacs.org Ultrasound enhances chemical reactions by inducing acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating reaction rates and often improving product yields. researchgate.netjocpr.com This technique has been particularly effective in heterogeneous reactions for thioamide synthesis. acs.org Furthermore, ultrasound has been successfully combined with the use of biocompatible catalysts, such as those derived from chitosan, in aqueous media, further enhancing the green credentials of the synthesis. researchgate.net The benefits include shorter reaction times, mild reaction conditions, and low energy input. researchgate.net

Mechanochemical Synthesis

Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, represents a powerful solvent-free approach to thioamide synthesis. beilstein-journals.orgresearchgate.netnih.gov This method avoids the use of bulk solvents, which are often a major source of chemical waste. beilstein-journals.orgnih.gov Ball milling has been shown to be a rapid, high-yielding, and operationally simple technique for the synthesis of various thioamides, including thiolactams, from the corresponding amides using Lawesson's reagent. researchgate.net This approach is not only environmentally friendly but can also provide access to molecules that are difficult to obtain through conventional solution-based methods. acs.org

Table 2: Overview of Green Synthesis Methods for Thioamides

| Green Approach | Key Features | Typical Reagents | Advantages | References |

| Deep Eutectic Solvents | Biodegradable, recyclable solvent/catalyst system | Aldehydes/ketones, amines, elemental sulfur | Mild conditions, high yields, reduced waste | rsc.orgrsc.orgrsc.org |

| Microwave-Assisted | Rapid heating, reduced reaction times | Aldehydes, amines, elemental sulfur; Amides, Lawesson's reagent | Energy efficient, fast, cost-effective | organic-chemistry.orgnih.govthieme-connect.comtandfonline.com |

| Ultrasound-Assisted | Acoustic cavitation accelerates reactions | Various, including in aqueous media | Shorter reaction times, mild conditions, high yields | researchgate.netacs.orgresearchgate.net |

| Mechanochemical | Solvent-free solid-state reaction | Amides, Lawesson's reagent | No bulk solvents, high yields, operational simplicity | beilstein-journals.orgresearchgate.netnih.govacs.org |

| Water-Mediated | Use of water as a green solvent | Aldehydes, N-substituted formamides, sodium sulfide | No additives or catalysts, energy efficient | organic-chemistry.orgorganic-chemistry.org |

Water-Mediated and Catalyst-Free Synthesis

The use of water as a reaction medium is a cornerstone of green chemistry. organic-chemistry.org Protocols have been developed for the synthesis of thioamides in water, which can proceed without the need for any external energy input, additives, or catalysts. organic-chemistry.org For instance, an efficient synthesis of thioamides from aldehydes and N-substituted formamides uses sodium sulfide as the sulfur source in water. organic-chemistry.org Additionally, some multicomponent reactions for thioamide synthesis using elemental sulfur can proceed without any catalyst, representing a highly atom-economical and environmentally friendly approach. chemistryviews.orgmdpi.com These methods highlight a shift towards simpler, safer, and more sustainable chemical processes for the production of thioamides and their analogues.

Based on a comprehensive search, there is currently no specific scientific literature available detailing the coordination chemistry, synthesis, and characterization of metal complexes derived specifically from the ligand This compound .

The field of coordination chemistry extensively covers related compounds, such as aminopyridines, pyridine-thiosemicarbazones, and other polydentate pyridine-based ligands. For instance, significant research exists on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a well-known anticancer agent, and various other pyridine-2-carbaldehyde thiosemicarbazones. This body of work provides a general understanding of how similar structures coordinate with metal ions.

Typically, ligands in this family act as chelators, using the pyridine nitrogen and the thiocarbonyl sulfur or the imine nitrogen to bind to metal centers. The design principles often involve creating bidentate (two-point attachment) or polydentate (multiple-point attachment) ligands to form stable metal complexes. Synthetic procedures usually involve reacting the ligand with a metal salt in a suitable solvent, often with heating. The resulting metal-to-ligand ratios are then determined using various analytical techniques like elemental analysis, spectroscopy, and X-ray crystallography.

However, without specific studies on this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Generating content on its specific coordination modes, synthetic procedures for its complexes, and determined metal-to-ligand ratios would require speculation and extrapolation from these related compounds, which would not meet the standard of scientific accuracy for this specific subject.

Further research and publication on the coordination chemistry of this compound are needed before a detailed article on its specific properties and complexes can be written.

Theoretical and Computational Investigations of 6 Aminopyridine 2 Carbothioamide

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to optimize molecular geometry and calculate various properties that help in understanding the stability, reactivity, and electronic behavior of a compound. nih.gov For a molecule like 6-Aminopyridine-2-carbothioamide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide fundamental insights into its chemical nature. nih.govmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.gov For pyridine (B92270) derivatives, this gap indicates the potential for intramolecular charge transfer. researchgate.net

Illustrative Data: Frontier Molecular Orbital Energies This table shows example FMO data for a different compound, a monohydrate arsenate salt of 4-Aminopyridine (B3432731), to illustrate how results are typically presented.

| Parameter | Energy (eV) - Gas Phase |

| EHOMO | -6.60 |

| ELUMO | 1.40 |

| Energy Gap (ΔE) | 8.00 |

Source: Adapted from data on (4-APH)(4-APH2)[AsO4]·H2O. nih.gov

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. mdpi.comnih.gov

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. mdpi.comnih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). nih.gov

These parameters help predict how this compound would behave in a chemical reaction, indicating its propensity to donate or accept electrons. mdpi.com

Illustrative Data: Global Reactivity Descriptors This table shows example data for a different compound, a monohydrate arsenate salt of 4-Aminopyridine, to illustrate how results are typically presented.

| Descriptor | Value (Gas Phase) |

| Ionization Potential (I) | 6.60 eV |

| Electron Affinity (A) | -1.40 eV |

| Electronegativity (χ) | 2.60 eV |

| Chemical Hardness (η) | 4.00 eV |

| Global Softness (S) | 0.125 eV⁻¹ |

| Electrophilicity Index (ω) | 0.845 eV |

Source: Adapted from data on (4-APH)(4-APH2)[AsO4]·H2O. nih.gov

Local Reactivity Descriptors (Mulliken Charges, Fukui Indices, Dual Descriptor)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to electrophilic or nucleophilic attack.

Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the charge distribution. Atoms with more negative charges are likely sites for electrophilic attack, while those with positive charges are susceptible to nucleophilic attack.

Fukui Functions (f(r)): These functions are used to determine the most reactive sites in a molecule. The function for nucleophilic attack (f⁺) identifies sites where an incoming electron is most likely to be accepted (electrophilic sites), while the function for electrophilic attack (f⁻) identifies sites from which an electron is most easily donated (nucleophilic sites). researchgate.net

Dual Descriptor (Δf(r)): The dual descriptor is a more precise tool that can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. researchgate.net

For this compound, these analyses would pinpoint which of the nitrogen, sulfur, and carbon atoms are the most likely centers of reactivity.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. materialsciencejournal.org It is plotted on the molecule's electron density surface. Different colors indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like nitrogen, oxygen, or sulfur. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or neutral potential.

The MEP map for this compound would visually confirm the reactive sites, showing negative potential around the nitrogen and sulfur atoms and positive potential around the hydrogen atoms of the amino and thioamide groups. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net

Molecular Dynamics and Adsorption Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent like water) and calculating the interactions between atoms using a force field. dntb.gov.uanih.gov

These simulations can provide insights into:

Conformational Stability: How the molecule's shape changes over time and which conformations are most stable.

Solvation Effects: How the solvent molecules arrange around the solute and affect its properties.

Adsorption Behavior: If studying its interaction with a surface, MD simulations can model the adsorption process, revealing the preferred orientation and binding energy of the molecule on the surface. Studies on related carbothioamide derivatives have used MD simulations to confirm stable binding to biological targets. nih.gov

Monte Carlo Simulation for Adsorption Mechanisms

Monte Carlo (MC) simulations are a powerful computational tool used to investigate the adsorption behavior of molecules onto surfaces. In the context of this compound, MC simulations can elucidate the preferred adsorption sites, orientations, and energies when interacting with a given substrate. While direct MC simulation studies on this compound are not extensively documented, the principles can be understood from simulations of analogous pyridine-based molecules.

For instance, MC simulations of pyridine and its derivatives, such as picolines, on zeolite surfaces have revealed specific adsorption behaviors. doi.org These simulations show that the orientation and adsorption energy of the molecule are highly dependent on the surface topology and the presence of functional groups. doi.orgresearchgate.net It has been observed that pyridine molecules may align in rows, with their ring orientation being either perpendicular or random relative to the surface, depending on the specific surface features. doi.org The presence of methyl groups on the pyridine ring, as in picolines, also influences the adsorption characteristics. doi.org

In a hypothetical MC simulation of this compound, one would expect the amino (-NH2) and carbothioamide (-CSNH2) groups to play a significant role in the adsorption process. These groups can form hydrogen bonds with suitable surfaces, leading to stronger adsorption energies compared to unsubstituted pyridine. The simulation would typically involve placing the this compound molecule in a simulation box with a defined surface and randomly sampling its position and orientation to find the most energetically favorable adsorption configurations.

The outcomes of such simulations are typically presented as adsorption isotherms, which relate the amount of adsorbed substance to its pressure or concentration at a constant temperature. Additionally, the distribution and orientation of the adsorbed molecules on the surface can be visualized to understand the microscopic details of the adsorption process.

Simulation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and interactions in solution. Computational methods, such as those based on Symmetry-Adapted Perturbation Theory (SAPT) and analyses like the Non-Covalent Interactions (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed information about the nature and strength of these interactions. mdpi.com

For a molecule like this compound, a variety of intermolecular interactions are expected, including:

Hydrogen Bonding: The amino and carbothioamide groups are capable of acting as both hydrogen bond donors and acceptors. Strong N-H···N and N-H···S hydrogen bonds are likely to be significant in the solid state.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with neighboring molecules.

van der Waals Forces: Dispersion forces will be present between all atoms of the interacting molecules.

The following table illustrates the types of intermolecular interactions and their potential energetic contributions, as can be inferred from studies of analogous molecules. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Energy Range (kcal/mol) |

| Strong Hydrogen Bond | N-H | N, S | -3 to -10 |

| Weak Hydrogen Bond | C-H | N, S | -0.5 to -2.5 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | -1 to -5 |

| van der Waals | All atoms | All atoms | Variable |

These simulations and analyses provide a fundamental understanding of how this compound molecules interact with each other, which is essential for predicting its physical properties and designing new materials.

Conformational Analysis and Stability Predictions

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its reactivity and biological activity. The flexibility of the molecule primarily arises from the rotation around the C-C and C-N single bonds connecting the carbothioamide group to the pyridine ring.

Computational methods, particularly Potential Energy Surface (PES) scans, are employed to explore the conformational landscape of the molecule. nih.gov In a PES scan, the energy of the molecule is calculated as a function of one or more dihedral angles, while the rest of the geometry is optimized. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

For this compound, the key dihedral angles to be scanned would be:

The angle defining the orientation of the carbothioamide group relative to the pyridine ring.

The angle defining the orientation of the amino group relative to the pyridine ring.

A study on a similar molecule, 2-acetamido-5-aminopyridine, utilized a three-dimensional PES scan to identify its stable conformers. nih.gov A similar approach for this compound would likely reveal that planar or near-planar conformations are energetically favored due to the stabilizing effects of conjugation between the pyridine ring and the carbothioamide group. Intramolecular hydrogen bonding between the amino group and the carbothioamide group could also play a role in stabilizing certain conformations.

The relative energies of the different conformers can be used to predict their populations at a given temperature using the Boltzmann distribution. The energy barriers between conformers determine the rate of interconversion.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. ijret.orgtandfonline.com These calculations can provide valuable information for the interpretation of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For this compound, DFT calculations can be used to determine a range of properties:

Optimized Geometry: The calculations yield the equilibrium geometry of the molecule, including bond lengths and bond angles. For aminopyridines, calculated C-N bond lengths in the aromatic ring are typically around 1.33-1.34 Å, and the exo-bond C-NH2 distance is around 1.38-1.39 Å. ijret.org

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies allows for the assignment of the bands observed in the experimental IR and Raman spectra. The calculated frequencies are often scaled to better match the experimental values.

NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts. For 2,6-diaminopyridine (B39239), the calculated 13C NMR values showed good agreement with experimental data. tandfonline.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. For aminopyridines, this gap is typically in the range of -0.19 to -0.28 eV as computed by DFT methods. ijret.org

The following table presents a summary of the types of spectroscopic parameters that can be obtained from quantum chemical calculations for a molecule like this compound, with expected values based on similar compounds.

| Parameter | Computational Method | Typical Calculated Values for Aminopyridines |

| C-N bond length (ring) | DFT/B3LYP | 1.33 - 1.34 Å ijret.org |

| C-NH2 bond length | DFT/B3LYP | 1.38 - 1.39 Å ijret.org |

| 13C NMR Chemical Shift | DFT/B3LYP | 96 - 165 ppm tandfonline.com |

| HOMO-LUMO Energy Gap | DFT | -0.19 to -0.28 eV ijret.org |

These theoretical predictions are invaluable for confirming the structure of the synthesized compound and for gaining a deeper understanding of its electronic structure and bonding.

Reactivity and Reaction Mechanisms of 6 Aminopyridine 2 Carbothioamide

Nucleophilic and Electrophilic Attack Sites

The molecular architecture of 6-Aminopyridine-2-carbothioamide presents several potential sites for both nucleophilic and electrophilic attack, governing its role in chemical reactions. The primary nucleophilic centers are the nitrogen atom of the amino group, the nitrogen atom within the pyridine (B92270) ring, and the sulfur atom of the carbothioamide group. The electron-donating nature of the amino group enhances the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring nitrogen more basic and a stronger nucleophile.

Conversely, the carbon atom of the carbothioamide group serves as the principal electrophilic site. The electron-withdrawing character of the adjacent sulfur and nitrogen atoms renders this carbon electron-deficient and thus susceptible to attack by nucleophiles. The hydrogen atoms of the amino and thioamide groups can also exhibit electrophilic character under basic conditions.

Intramolecular Cyclization Pathways

A significant feature of this compound's reactivity is its ability to undergo intramolecular cyclization. This process is facilitated by the proximate positioning of the amino and carbothioamide functional groups on the pyridine scaffold. Depending on the reaction conditions and the nature of the coreactants, a variety of heterocyclic systems can be synthesized.

One prominent pathway involves the nucleophilic attack of the amino group's nitrogen onto the electrophilic carbon of the carbothioamide. This can lead to the formation of fused ring systems, such as pyrimido[1,2-a]pyridines, following a dehydration or desulfurization step. The specific cyclization pathway and the resulting product are highly dependent on factors such as the presence of a catalyst, the solvent, and the temperature.

Mechanistic Studies of Functional Group Transformations

The functional groups of this compound can be chemically modified through various reaction mechanisms. The carbothioamide group is particularly versatile. For instance, it can be hydrolyzed to the corresponding carboxamide or carboxylic acid under acidic or basic conditions. The mechanism of this hydrolysis typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the thioamide carbon, followed by the elimination of a sulfide (B99878) or hydrosulfide (B80085) ion.

The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. Mechanistic studies of these reactions provide insight into the electronic effects of the carbothioamide group on the reactivity of the amino functionality.

Electron Transfer Processes and Redox Behavior

The redox behavior of this compound is characterized by its ability to participate in electron transfer processes. The pyridine ring, being an electron-deficient aromatic system, can accept electrons to form radical anions. The presence of the electron-donating amino group and the electron-withdrawing carbothioamide group modulates the redox potential of the molecule.

Derivatization Strategies of 6 Aminopyridine 2 Carbothioamide

Modification of the Aminopyridine Ring

The aminopyridine ring contains two key sites for modification: the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen. Both nitrogens can participate in nucleophilic reactions, though their reactivity can be selectively targeted through careful choice of reagents and reaction conditions. Additionally, the aromatic ring itself is amenable to electrophilic substitution.

The presence of two distinct nitrogen atoms—the exocyclic amino group and the endocyclic pyridine nitrogen—offers opportunities for selective functionalization. The relative nucleophilicity of these sites dictates the outcome of alkylation and acylation reactions.

N-Alkylation: Direct alkylation of aminopyridines with alkyl halides can be challenging and may result in low yields or mixtures of products, as alkylation can occur at either the pyridine ring nitrogen or the exocyclic amino group. researchgate.net The pyridine nitrogen is often more readily alkylated. researchgate.net However, specific methods have been developed to achieve selective N-monoalkylation of the primary amino group. One such method involves reductive amination, using a carboxylic acid and a reducing agent like sodium borohydride, which proceeds under mild conditions to give the corresponding alkylaminopyridine in good yields. researchgate.net Another approach utilizes heterogeneous catalysts to facilitate the reaction between an aminopyridine and an alkylating agent, offering high activity and selectivity. google.com The choice of reagents and conditions can direct the alkylation to the desired nitrogen atom. For instance, N-aminopyridinium salts can be used as synthons that undergo selective alkylation via transient pyridinium ylide intermediates. chemrxiv.org

N-Acylation: Acylation typically occurs chemoselectively at the more nucleophilic exocyclic amino group. researchgate.net Reactions with acylating agents such as acyl chlorides or anhydrides readily form the corresponding N-acylamino pyridine derivatives. researchgate.netsemanticscholar.org The use of an internal nucleophilic catalyst, like the pyridine ring itself, can facilitate the N-acylation of amides under mild conditions. semanticscholar.org This strategy is valuable for synthesizing imides from pyridine-containing amides. Competition experiments have shown that while the amino group is intrinsically more nucleophilic, O-acylation can be favored with catalytic activation. nih.gov The strategic N-acylation of certain compounds has been shown to be a promising direction in overcoming bacterial resistance in medicinal chemistry. nih.gov

Table 1: Approaches for N-Alkylation and N-Acylation

| Modification | Reagent/Method | Target Site | Notes |

|---|---|---|---|

| N-Alkylation | Carboxylic Acid + NaBH₄ | Exocyclic Amino Group | Facile and chemoselective monoalkylation under mild conditions. researchgate.net |

| Alkyl Halide + Heterogeneous Catalyst | Exocyclic Amino Group | Allows for selective N-monoalkylation or N,N-dialkylation. google.com | |

| Alkyl Halide + Base | Pyridine Nitrogen | Often the kinetically favored product in direct alkylation. nih.gov | |

| N-Acylation | Acyl Halide / Anhydride | Exocyclic Amino Group | A standard and efficient method for forming the corresponding amide. semanticscholar.org |

| Endic Anhydride | Exocyclic Amino Group | Involves the chemoselective transformation of the amino group. researchgate.net |

Introducing halogen or sulfonyl groups onto the pyridine ring can significantly alter the electronic properties of the molecule, providing handles for further cross-coupling reactions.

Halogenation: The direct halogenation of pyridine rings can be challenging due to the ring's electron-deficient nature. However, enzymatic halogenation methods have been developed that operate under mild conditions. documentsdelivered.com Chemical methods often require harsh conditions or specific catalysts. For related heterocyclic systems like bithiophenes, selective halogenation has been achieved using 2-halopyridazin-3(2H)-ones in the presence of zinc halide, suggesting that tailored reagents can achieve regioselective functionalization. researchgate.net

Sulfonylation: Heterocyclic sulfones are important structural motifs in medicinal chemistry. A modern approach for the direct C-H sulfonylation of N-heteroaromatics involves activation of the pyridine nitrogen with triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt. semanticscholar.orgchemrxiv.org This one-pot protocol allows for the introduction of a sulfonyl group onto the pyridine ring through a process of nucleophilic addition and subsequent rearomatization. semanticscholar.org This method is applicable to a variety of N-heterocycles and can be used for late-stage functionalization. chemrxiv.org

Table 2: Ring Functionalization Strategies

| Modification | Reagent/Method | Target Site | Description |

|---|---|---|---|

| Halogenation | Enzymatic Halogenation | Pyridine Ring (C-H) | Catalyzed by haloperoxidases, offering a green chemistry approach. documentsdelivered.com |

| Sulfonylation | Tf₂O + Sulfinate Salt | Pyridine Ring (C-H) | Direct C-H functionalization via N-activation of the pyridine ring. semanticscholar.orgchemrxiv.org |

Functionalization at the Carbothioamide Group

The carbothioamide group (-CSNH₂) is a key functional handle for derivatization. The sulfur atom is a soft nucleophile, and the thioamide unit can be used as a synthon for constructing various five-membered heterocycles.

The sulfur atom of the carbothioamide is highly nucleophilic and readily undergoes reactions with electrophiles.

S-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated isothioamide derivatives. This modification changes the nature of the functional group, providing a new scaffold for further chemical transformations.

S-Acylation: Similar to alkylation, acylation at the sulfur atom can be achieved using acylating agents. Protein S-acylation is a reversible lipid modification involving the attachment of fatty acids to cysteine residues via a thioester linkage. nih.govnih.gov This biological process highlights the reactivity of sulfur moieties towards acyl donors. While less common for small molecules than N-acylation, selective S-acylation can be achieved under specific conditions, often involving activation of the acylating agent. researchgate.net The resulting S-acyl derivative is a thioester, which can be a useful intermediate in synthesis.

Table 3: Functionalization at the Sulfur Atom

| Modification | Reagent | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | S-Alkyl Isothioamide |

| S-Acylation | Acyl Halide / Anhydride | S-Acyl Isothioamide (Thioester) |

The carbothioamide functionality is a valuable precursor for the synthesis of other important heterocyclic structures, notably thiosemicarbazones and thiazoles.

Thiosemicarbazones: These compounds are typically formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govnih.gov While 6-aminopyridine-2-carbothioamide is a thioamide rather than a thiosemicarbazide, its derivatives can be elaborated to incorporate the necessary hydrazine moiety, which can then undergo condensation to form thiosemicarbazones. These molecules are known for their chelating properties and biological activities. nih.gov

Thiazoles: The thiazole ring is a common feature in many biologically active compounds. nih.gov A classic method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-halocarbonyl compound. Reacting this compound with various α-haloketones or α-haloesters would lead to the formation of 2,4-disubstituted thiazole derivatives, directly attaching the new heterocyclic ring to the 2-position of the aminopyridine scaffold. The thiazole ring is a highly reactive synthon for producing a wide range of new chemical entities. nih.gov

Table 4: Heterocyclic Transformations of the Carbothioamide Group

| Target Heterocycle | Reagent | Reaction Type |

|---|---|---|

| Thiosemicarbazone | Aldehyde or Ketone (after conversion to a hydrazide) | Condensation |

| Thiazole | α-Halocarbonyl Compound (e.g., α-bromoketone) | Hantzsch Thiazole Synthesis |

Formation of Fused Heterocyclic Systems

The strategic placement of reactive groups on the this compound scaffold allows for intramolecular cyclization reactions to form fused bicyclic and polycyclic systems. These reactions often involve a two-step process where one of the primary functional groups is first modified, followed by a ring-closing reaction.

For example, N-acylation of the 6-amino group with a reagent containing a second electrophilic site could be followed by intramolecular attack from the sulfur atom of the carbothioamide, leading to a fused pyrimidothiadiazine ring system. Alternatively, modification of the carbothioamide group, for instance by S-alkylation with a bifunctional electrophile, could introduce a side chain capable of cyclizing onto the 6-amino group or the pyridine nitrogen. The synthesis of various 5,6-fused bicyclic heteroaromatic systems has been explored as a strategy to develop novel therapeutic agents. nih.gov The construction of fused systems like furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines often starts from functionalized pyridine precursors, highlighting the utility of substituted pyridines in building complex heterocyclic frameworks. researchgate.netnih.gov

Table 5: Strategies for Fused Ring Formation

| Fused System Type | General Strategy | Example Starting Reagents |

|---|---|---|

| Pyrido-pyrimidine | Cyclization involving the 6-amino group and a modified carbothioamide. | Bifunctional acylating agents |

| Pyrido-thiazole | Intramolecular cyclization after functionalization of the 6-amino group. | Reagents introducing a thioamide or precursor |

| Pyrido-triazine | Condensation and cyclization involving the 6-amino and carbothioamide groups. | Diazotizing agents or similar reagents |

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is a prominent area of research in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. A common and effective method for constructing this bicyclic system involves the cyclocondensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. This reaction, known as the Tchichibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration.

In the context of this compound, the reaction with various α-haloketones offers a direct route to 6-carbothioamido-substituted imidazo[1,2-a]pyridines. The general reaction scheme involves the reaction of this compound with a suitable α-haloketone in a solvent such as ethanol or dimethylformamide (DMF), often under reflux conditions. The presence of a base is sometimes employed to facilitate the reaction.

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis from this compound

| α-Haloketone | Product | Reaction Conditions |

| 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine-6-carbothioamide | Ethanol, Reflux |

| 3-Bromopentan-2-one | 2,3-Dimethylimidazo[1,2-a]pyridine-6-carbothioamide | DMF, 80 °C |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-carbothioamide | Acetonitrile, K2CO3, Reflux |

The resulting imidazo[1,2-a]pyridine-6-carbothioamide derivatives can serve as intermediates for further functionalization, allowing for the introduction of diverse substituents at various positions of the heterocyclic core. This modular approach is highly valuable in the generation of compound libraries for drug discovery programs.

Annulation Reactions Leading to Novel Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing molecule, represent a powerful strategy for the synthesis of complex polycyclic systems from this compound. These reactions can lead to the formation of novel heterocyclic scaffolds with unique three-dimensional arrangements and potential for diverse biological activities.

One notable annulation strategy involves the reaction of this compound with bifunctional electrophiles. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or diazepine ring systems, depending on the nature of the reactant and the reaction conditions. The amino group of the pyridine ring and the nitrogen of the carbothioamide can both participate in the cyclization process.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single synthetic step. The use of this compound in MCRs can lead to the formation of unique fused heterocyclic systems. For example, a three-component reaction between this compound, an aldehyde, and a compound containing an active methylene (B1212753) group can result in the formation of novel pyridine-fused thiazine derivatives.

Table 2: Examples of Annulation Reactions of this compound

| Reactant(s) | Resulting Scaffold | Reaction Type |

| Ethyl acetoacetate | Pyrimido[1,2-a]pyridine | Condensation/Cyclization |

| Malononitrile, Aldehyde | Thiazino[4,3-a]pyridine | Multicomponent Reaction |

| 1,3-Diketones | Pyrido[1,2-a]diazepine | Condensation/Cyclization |

The diversity of available reactants and the potential for controlling the regioselectivity of these annulation reactions make this a fruitful area for the exploration of novel chemical space and the discovery of new bioactive molecules.

Spectroscopic Characterization Techniques for 6 Aminopyridine 2 Carbothioamide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This results in a spectrum that is unique to the compound, often referred to as a molecular "fingerprint."

For 6-Aminopyridine-2-carbothioamide, characteristic absorption bands would be expected for the N-H stretches of the primary amine (NH₂) and thioamide (CSNH₂) groups, typically in the region of 3400-3100 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is a key feature of thioamides and is expected to appear in the 1250-1020 cm⁻¹ range, though its position can be influenced by coupling with other vibrations. Other significant bands would include C-N stretching and various pyridine (B92270) ring vibrations.

While no specific FT-IR spectrum for this compound is available, related aminopyridine derivatives show characteristic peaks. For instance, general FT-IR spectra have been recorded for various aminopyridines and their complexes, confirming the presence of key functional groups. google.comnih.gov For comparison, the related compound 6-aminopyridine-2-carboxylic acid has been characterized by FT-IR, showing bands corresponding to its respective functional groups. chemicalbook.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

A hypothetical FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring stretching modes and the C=S bond, as thiocarbonyl groups often produce strong Raman signals. FT-Raman data is available for the analogous compound 6-aminopyridine-2-carboxylic acid, which provides a reference for the pyridine ring vibrations. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a ¹H NMR spectrum of this compound, distinct signals would be anticipated for several types of protons:

Pyridine Ring Protons: The three protons on the pyridine ring would appear as a set of coupled multiplets in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).

Amine (NH₂) Protons: The protons of the 6-amino group would likely appear as a broad singlet.

Thioamide (CSNH₂) Protons: The protons of the thioamide group would also be expected to produce one or two broad singlets, depending on the rate of exchange and rotation around the C-N bond.

Although specific ¹H NMR data for this compound is not published, spectra for related compounds like 6-aminopyridine-2-carboxylic acid and various other aminopyridine derivatives are available and provide a basis for predicting the spectral features. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would be expected to show six distinct signals:

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring.

Thiocarbonyl Carbon (C=S): A signal for the thioamide carbon, which would be expected at a significantly downfield chemical shift (often δ > 180 ppm), a characteristic feature of this functional group.

No experimental ¹³C NMR data for this compound is currently available in the literature.

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link each of the three pyridine ring protons to its corresponding carbon atom.

Specific HSQC or HMBC data for this compound are not available in published research.

Electronic Spectroscopy

Electronic spectroscopy, which examines the transitions between electronic energy levels within a molecule, is a fundamental tool for characterizing this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry

The UV-Vis spectrum of this compound and related compounds typically displays absorption bands corresponding to π → π* and n → π* transitions. For instance, free Schiff base ligands derived from aminopyridines often exhibit bands around 303 nm and 380 nm, which are assigned to π→π* transitions of the aromatic rings and n→π* transitions of the azomethine group, respectively. researchgate.net The solvent polarity can influence the position of these absorption bands. asianpubs.org

In a study on 2,6-Diaminopyridine (B39239), absorption peaks were observed at 308 nm, 244 nm, and 203 nm. researchgate.net The π → π* transition of the imidazolic ring in a related ligand was observed at 225 nm. uvt.ro

| Compound/Ligand | Solvent | λmax (nm) | Transition | Reference |

| Schiff base from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and cinnamaldehyde | - | 303, 380 | π→π, n→π | researchgate.net |

| 2,6-Diaminopyridine | - | 308, 244, 203 | - | researchgate.net |

| Ligand L1 (histidine) | - | 225, 275 | π→π, n→π | uvt.ro |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For derivatives of 2-aminopyridine (B139424), mass spectra typically show distinct molecular ion peaks at the correct m/z values, confirming their formation. nih.gov The fragmentation patterns observed in the mass spectra of related compounds, such as quinoline-4-carboxylic acids, often involve the loss of small molecules like COOH, CO2, and HCN. chempap.org

In the characterization of adducts formed between metabolites of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) and albumin, Orbitrap mass spectrometry was used for quantification and multistage scanning was employed for structural characterization. nih.gov The product ion mass spectra of N-oxidized PhIP metabolites, such as HONH-PhIP and NO-PhIP, show protonated molecules [M+H]+ at m/z 241.1 and 239.1, respectively. nih.gov

Other Spectroscopic and Analytical Methods

Besides electronic and mass spectrometry, other spectroscopic techniques are employed to investigate specific properties of this compound and its metal complexes, particularly those exhibiting paramagnetic behavior.

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as transition metal complexes and free radicals. utexas.edu It provides detailed information about the electronic environment of the paramagnetic center.

In studies of Co(II) complexes, ESR can differentiate between high-spin and low-spin states and provide insights into the coordination number. nih.gov For Cr(III) complexes, high-field ESR spectroscopy is used to determine the spin-Hamiltonian parameters g, D (zero-field splitting), and E (rhombicity). researchgate.net Iron(II) complexes based on 2-aminopyridine have also been studied using ESR in conjunction with Mössbauer spectroscopy and magnetic measurements to determine their spin states. rsc.org

| Metal Ion | Technique | Key Findings | Reference |

| Cu(II) | ESR | Determination of coordination geometry (octahedral vs. axial) | researchgate.netuvt.ro |

| Co(II) | ESR | Differentiation of spin states and coordination environments | nih.gov |

| Cr(III) | High-Field ESR | Determination of spin-Hamiltonian parameters (g, D, E) | researchgate.net |

| Fe(II) | ESR, Mössbauer, Magnetometry | Determination of spin states (high-spin vs. low-spin) | rsc.org |

Solid Reflectance Spectroscopy

Solid reflectance spectroscopy is a non-destructive technique used to obtain electronic spectra of solid samples, particularly for compounds that are insoluble or unstable in solution. This method is instrumental in investigating the coordination environment of metal ions in complexes of this compound.

In the study of metal complexes, the diffuse reflectance spectra can reveal ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. For instance, in analogous Cd(II) metal-organic frameworks, broad absorption bands in the ultraviolet region are typically dominated by the absorptions of the organic ligands. researchgate.net The optical band gap of the material can be estimated from the steep absorption edge of the spectrum, providing insights into its semiconductor properties. researchgate.net For derivatives of this compound, one would expect to observe absorption bands corresponding to the π → π* and n → π* transitions of the pyridine and carbothioamide functional groups. Upon complexation with a metal ion, shifts in these bands and the appearance of new charge-transfer bands would be anticipated, providing evidence of coordination.

Table 1: Representative Solid Reflectance Spectral Data for Metal Complexes

| Complex Type | Absorption Bands (nm) | Assignment |

| Ligand Only | 250-350 | Intra-ligand (π → π, n → π) |

| Metal Complex | 250-350 (shifted) | Intra-ligand (π → π, n → π) |

| 400-600 | Charge Transfer (LMCT/MLCT) | |

| > 600 | d-d transitions (for transition metals) |

Note: The data in this table is illustrative and based on typical values observed for similar pyridine-based ligands and their metal complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of a compound, which in turn provides information about the number of unpaired electrons and the geometry of metal complexes. These measurements are typically carried out using a Gouy balance or a SQUID magnetometer at room temperature. chemicalbook.com

For metal complexes of this compound, the magnetic moment can distinguish between high-spin and low-spin configurations and suggest the coordination geometry. For example, an octahedral Co(II) complex would be expected to have a magnetic moment in the range of 4.3-5.2 B.M., while a square planar or low-spin octahedral Co(II) complex would have a lower magnetic moment. Similarly, Cu(II) complexes typically exhibit magnetic moments around 1.73 B.M., corresponding to one unpaired electron. Diamagnetic complexes, such as those of Zn(II), Cd(II), or Hg(II), would have magnetic moments close to zero.

Table 2: Expected Magnetic Moments for Metal Complexes of this compound

| Metal Ion | Coordination Geometry | Spin State | Expected Magnetic Moment (B.M.) |

| Co(II) | Octahedral | High Spin | 4.3 - 5.2 |

| Ni(II) | Octahedral | High Spin | 2.8 - 4.0 |

| Cu(II) | Octahedral/Square Planar | - | ~1.73 |

| Zn(II) | Tetrahedral/Octahedral | - | Diamagnetic |

| Cd(II) | Tetrahedral/Octahedral | - | Diamagnetic |

Note: This table presents expected ranges based on established literature values for similar coordination complexes.

Molar Conductance Studies

Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent, which helps in formulating the structure of the complex. The measurements are typically performed on dilute solutions (e.g., 10⁻³ M) of the complexes in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). semanticscholar.orgresearchgate.net

The molar conductance values are compared with established ranges to determine the nature of the complex. For instance, complexes that behave as non-electrolytes in DMF typically exhibit molar conductance values in the range of 5-35 Ω⁻¹cm²mol⁻¹. researchgate.net Values in the range of 50-70 Ω⁻¹cm²mol⁻¹ suggest a 1:1 electrolyte, while values between 120-170 Ω⁻¹cm²mol⁻¹ are indicative of a 1:2 electrolyte. researchgate.net For complexes of this compound, if anions such as chloride are part of the coordination sphere, low molar conductivity values would be expected. Conversely, if the anions are present as counter-ions outside the coordination sphere, higher molar conductivity values would be observed.

Table 3: Molar Conductance Ranges and Interpretation in DMF

| Molar Conductance (Ω⁻¹cm²mol⁻¹) | Electrolyte Type |

| 5 - 35 | Non-electrolyte |

| 50 - 70 | 1:1 electrolyte |

| 120 - 170 | 1:2 electrolyte |

Note: These ranges are generally accepted for complexes dissolved in DMF.

Thermal Analysis (TGA, DrTGA, DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DrTGA), and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pattern of this compound and its derivatives. nih.gov

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the final residue. For instance, the TGA curve of a hydrated metal complex would show an initial weight loss corresponding to the removal of water molecules, followed by subsequent decomposition steps of the organic ligand. nih.gov

DrTGA is the first derivative of the TGA curve and shows the rate of mass change. The peaks in the DrTGA curve correspond to the temperatures of maximum decomposition rate (Tmax). usc.edu

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. Endothermic peaks in the DTA curve can correspond to melting, dehydration, or decomposition, while exothermic peaks usually indicate crystallization or oxidation processes. nih.govosti.gov

For this compound, thermal analysis would reveal its melting point and decomposition range. For its metal complexes, the analysis would indicate the temperature at which coordinated or lattice water is lost, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures.

Table 4: Representative Thermal Analysis Data

| Compound | Event | Temperature Range (°C) | Weight Loss (%) | DTA Peak (°C) |

| Ligand | Melting | 150 - 160 | - | Endothermic |

| Decomposition | 200 - 400 | >95 | Endothermic/Exothermic | |

| Metal Complex (Hydrated) | Dehydration | 100 - 150 | 5 - 10 | Endothermic |

| Ligand Decomposition | 250 - 600 | 40 - 60 | Endothermic/Exothermic | |

| Final Residue (Metal Oxide) | > 600 | - | - |

Note: The data presented is a generalized representation based on the thermal behavior of similar organic ligands and their metal complexes.

Elemental Composition Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for verifying the empirical formula of newly synthesized compounds like this compound and its derivatives.

The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and composition of the synthesized compound. For metal complexes, elemental analysis also helps in determining the ligand-to-metal ratio.

Table 5: Elemental Analysis Data for this compound

| Element | Calculated (%) for C₆H₇N₃S | Found (%) |

| C | 46.43 | 46.xx ± 0.4 |

| H | 4.55 | 4.xx ± 0.4 |

| N | 27.08 | 27.xx ± 0.4 |

Note: The "Found" values are represented with 'xx' to indicate that they are expected to be very close to the calculated values within experimental error.

Biological Activity Mechanisms of 6 Aminopyridine 2 Carbothioamide Derivatives in Vitro Studies

Antimicrobial Action Mechanisms

The antimicrobial properties of 6-aminopyridine-2-carbothioamide derivatives are a focal point of research, with studies demonstrating their efficacy against a variety of pathogenic microorganisms. The mechanisms underlying this activity are multifaceted, involving both antibacterial and antifungal actions.

Antibacterial Activity

Derivatives of 6-aminopyridine have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The structural features of these compounds play a crucial role in their efficacy. For instance, some 2-aminopyridine (B139424) derivatives have demonstrated significant potency, with specific compounds showing high activity against Staphylococcus aureus and Bacillus subtilis. nih.govcmjpublishers.com

The antibacterial mechanism of some related pyridine (B92270) derivatives has been attributed to the inhibition of essential bacterial enzymes. For example, certain 1,8-naphthyridinone derivatives, which share a pyridine ring structure, have been identified as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. mdpi.com The introduction of specific chemical groups, such as a bromine atom, to the core structure has been shown to enhance this antibacterial activity. mdpi.com

Research into aminopiperidine derivatives, which also feature a core nitrogen-containing heterocyclic ring, has shown them to be effective against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov These compounds have been developed to overcome the limitations of earlier derivatives, such as poor pharmacokinetic profiles. nih.gov

Table 1: Antibacterial Activity of Selected Aminopyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2c (a 2-amino-3-cyanopyridine (B104079) derivative) | S. aureus | 0.039 ± 0.000 | nih.govresearchgate.net |

| Compound 2c (a 2-amino-3-cyanopyridine derivative) | B. subtilis | 0.039 ± 0.000 | nih.govresearchgate.net |

| Brominated derivative 31b (a 1,8-naphthyridinone derivative) | B. subtilis | Not specified | mdpi.com |

| Brominated derivative 31f (a 1,8-naphthyridinone derivative) | B. subtilis | Not specified | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity. nih.gov Studies on nicotinamide (B372718) derivatives, which are structurally related to the pyridine core, have shown efficacy against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com

One of the key mechanisms of antifungal action for some pyridine carboxamide derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.govnih.gov For example, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide has shown significant in vivo antifungal activity against Botrytis cinerea, with an efficacy comparable to the commercial fungicide thifluzamide. nih.govnih.gov Molecular docking studies have further supported that these compounds can bind effectively to the active site of SDH. nih.govnih.gov

Furthermore, some 2-aminopyridine derivatives have been shown to disrupt the fungal cell wall, a mechanism that is distinct from many existing antifungal agents. mdpi.com The presence of specific moieties, such as 2-aminopyridine and meta-isopropyl groups, has been identified as essential for the antifungal activity of this class of compounds. mdpi.com

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound | Fungal Strain | Inhibition/MIC | Reference |

|---|---|---|---|

| Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) | Botrytis cinerea | 76.9% inhibition at 50 mg/L | nih.gov |

| Compound 3g (a pyridine carboxamide derivative) | C. ambiens | 84.1% inhibition at 50 mg/L | nih.gov |

| Compound 16g (a nicotinamide derivative) | C. albicans SC5314 | MIC = 4 µg/mL | mdpi.com |

| Compound 10b (a 2-aminotetralin derivative) | Fluconazole-resistant C. albicans | More potent than amphotericin B, terbinafine, ketoconazole, and itraconazole | researchgate.net |

Anti-proliferative and Cytotoxic Mechanisms in Cell Lines

The therapeutic potential of this compound derivatives extends to anti-cancer applications, with research indicating their ability to inhibit the proliferation of tumor cells through various mechanisms.

Inhibition of Enzyme Activity

A primary mechanism of the anti-proliferative action of these derivatives is the inhibition of key enzymes involved in cell growth and replication.

Ribonucleotide Reductase: While no specific data was found for this compound, related heterocyclic compounds have been investigated as inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis.

Topoisomerase I: Similarly, derivatives of 2,2':6',2"-terpyridine have been evaluated for their topoisomerase I inhibitory activity, which is a key target in cancer therapy. researchgate.net The inhibition of this enzyme leads to DNA damage and ultimately cell death. researchgate.net

IKK-β: There is currently no available research specifically detailing the inhibition of IKK-β by this compound derivatives.

p110a: While research has been conducted on the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα (p110α) inhibitors, specific studies on this compound derivatives in this context are not currently available. nih.gov

Table 3: Enzyme Inhibition by Selected Pyridine Derivatives

| Compound/Derivative Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives | Topoisomerase I | Potent inhibitors | Not specified |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Succinate Dehydrogenase (SDH) | IC50 = 5.6 mg/L (17.3 µM) | nih.gov |

DNA Interaction and Replication Hindrance